molecular formula C26H23FN2O3 B4963404 1-(2,3-dimethoxyphenyl)-2-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline

1-(2,3-dimethoxyphenyl)-2-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B4963404
M. Wt: 430.5 g/mol
InChI Key: LORVNFHDRBTOSA-UHFFFAOYSA-N
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Description

1-(2,3-dimethoxyphenyl)-2-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a synthetic organic compound that belongs to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

[1-(2,3-dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O3/c1-31-22-13-7-10-19(25(22)32-2)24-23-17(16-8-4-6-12-21(16)28-23)14-15-29(24)26(30)18-9-3-5-11-20(18)27/h3-13,24,28H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORVNFHDRBTOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2C3=C(CCN2C(=O)C4=CC=CC=C4F)C5=CC=CC=C5N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethoxyphenyl)-2-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone.

    Introduction of the 2-fluorobenzoyl group: This step might involve acylation reactions using 2-fluorobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethoxyphenyl)-2-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the phenyl or beta-carboline rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation reagents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium methoxide) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro-beta-carbolines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects.

    Industry: Used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxyphenyl)-2-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to neurotransmitter receptors, affecting signal transduction.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with known psychoactive properties.

    Harmaline: Similar to harmine, with additional methoxy groups.

    Tetrahydro-beta-carboline: A reduced form of beta-carboline.

Uniqueness

1-(2,3-dimethoxyphenyl)-2-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to the presence of both methoxy and fluorobenzoyl groups, which may confer distinct biological activities and chemical reactivity compared to other beta-carbolines.

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